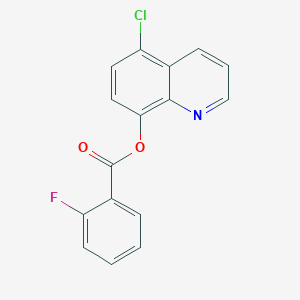
2-fluorobenzoate de 5-chloroquinolin-8-yle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloroquinolin-8-yl 2-fluorobenzoate is an organic compound with the molecular formula C16H9ClFNO2. It is recognized for its potential in various fields of research and industry. Structures containing the 8-hydroxyquinoline scaffold, such as this compound, are useful for anticancer drug development .
Synthesis Analysis
The title ester was prepared by the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline . The fluoroquinoline-derivative was obtained by a direct reaction of 2-fluorobenzoyl chloride and 5-chloro-8-hydroxyquinoline in the presence of triethylamine as base .Molecular Structure Analysis
The structure of the title compound was assigned by diverse spectroscopic techniques . A crystallographic study was undertaken and its supramolecular characteristics were analyzed . The central ester fragment C8/O1/C10(O2)/C11 is almost planar with a root mean square (r.m.s.) deviation of 0.0612 Å and it makes dihedral angles of 76.35 (6)° and 12.89 (11)°, with quinoline and phenyl rings respectively .Applications De Recherche Scientifique
- Le squelette de la 8-hydroxyquinoléine, qui comprend ce composé, a été étudié pour son potentiel en tant que médicament anticancéreux. L'ester de titre, (5-chloroquinolin-8-yl)-2-fluorobenzoate, a été synthétisé par réaction du chlorure de 2-fluorobenzoyle avec la 5-chloro-8-hydroxyquinoléine .
- Les chercheurs ont étudié ses propriétés antitumorales, visant à développer de nouveaux agents thérapeutiques. L'incorporation d'atomes d'halogène (tels que le chlore et le fluor) dans la structure peut avoir un impact significatif sur son activité biologique .
- Une étude cristallographique a révélé les caractéristiques supramoléculaires de ce composé. Le fragment ester central forme des liaisons hydrogène non classiques avec des atomes d'halogène (C–H…X, où X = halogène). De plus, il présente une interaction halogène…halogène, avec une distance inférieure à la somme des rayons de van der Waals .
Activité Antitumorale
Chimie Supramoléculaire
Diffraction des rayons X sur monocristal
En résumé, le (5-chloroquinolin-8-yl)-2-fluorobenzoate est prometteur dans la recherche antitumorale, la chimie supramoléculaire et la conception de médicaments. Sa structure et ses interactions uniques en font un composé précieux pour l'exploration scientifique . Si vous avez besoin de plus de détails ou d'applications supplémentaires, n'hésitez pas à demander! 😊
Orientations Futures
The N-heterocycles such as quinolines are important starting pharmacophores for preparing therapeutic agents with a wide spectrum of biological activities . The incorporation of diverse halogen atoms into their structures, especially chlorine and fluorine, can lead to important changes in their chemical, pharmacological, and physical properties . Therefore, the future directions of research on 5-Chloroquinolin-8-yl 2-fluorobenzoate could involve further exploration of its potential in drug development, particularly in the field of anticancer therapeutics .
Mécanisme D'action
Target of Action
It is known that structures containing the 8-hydroxyquinoline scaffold, such as 5-chloroquinolin-8-yl 2-fluorobenzoate, are useful for anticancer drug development .
Mode of Action
The compound shows non-classical hydrogen bonds and a halogen-halogen distance less than the sum of the van der waals radii . These characteristics might play a role in its interaction with its targets.
Result of Action
It is known that compounds with the 8-hydroxyquinoline scaffold have a wide spectrum of biological activities, including antimalarial, antiviral, antibacterial, anti-inflammatory, and mainly antitumor activities .
Analyse Biochimique
Biochemical Properties
It is known that the structure of this compound shows non-classical hydrogen bonds and a halogen-halogen distance less than the sum of the van der Waals radii . This suggests that it may interact with enzymes, proteins, and other biomolecules in unique ways.
Molecular Mechanism
It is known that the compound forms non-classical hydrogen bonds and has a halogen-halogen distance less than the sum of the van der Waals radii . These characteristics suggest that it may have unique binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Propriétés
IUPAC Name |
(5-chloroquinolin-8-yl) 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-12-7-8-14(15-10(12)5-3-9-19-15)21-16(20)11-4-1-2-6-13(11)18/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGLGFWRFTWIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)butanamide](/img/structure/B2591546.png)

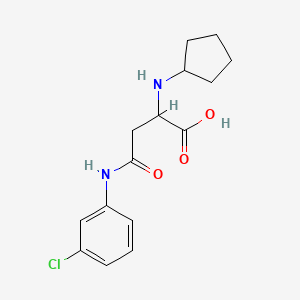
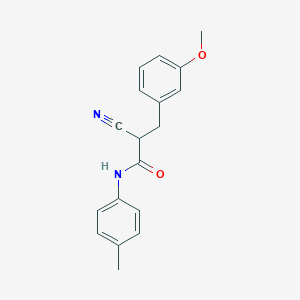
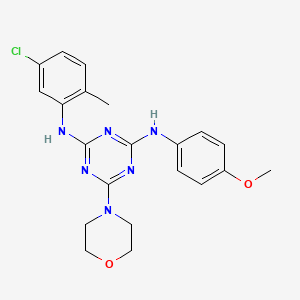
![2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B2591554.png)
![2-[[4-(Methoxymethoxy)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2591558.png)
![2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2591559.png)
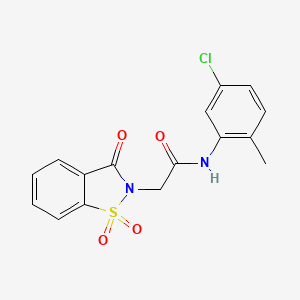
![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2591565.png)

![Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate](/img/structure/B2591567.png)

![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide](/img/structure/B2591569.png)
